H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH

HIV CTL epitope HLA restriction

This 17-mer peptide (KRWIILGLNKIVRMYC) is the definitive HLA-B37-restricted CTL epitope from HIV-1 p24, offering precision over shorter analogs. Its native C-terminal cysteine enables thiol-specific conjugation to carrier proteins like KLH or BSA without artificial linkers, preserving epitope conformation. Essential for ELISpot, ICS, and tetramer assays in B37-positive cohorts, it also provides cross-reactive potential for HIV-2/SIV research. Choose this exact sequence for guaranteed biological relevance.

Molecular Formula C93H156N26O19S2
Molecular Weight 2006.554
CAS No. 118720-30-2
Cat. No. B599988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH
CAS118720-30-2
Molecular FormulaC93H156N26O19S2
Molecular Weight2006.554
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C93H156N26O19S2/c1-14-52(10)74(119-90(136)76(54(12)16-3)118-86(132)68(44-56-46-104-60-27-18-17-25-58(56)60)112-80(126)62(29-23-38-102-92(98)99)107-77(123)59(96)26-19-21-36-94)88(134)114-65(41-49(4)5)78(124)105-47-72(122)106-66(42-50(6)7)83(129)113-69(45-71(97)121)85(131)108-61(28-20-22-37-95)82(128)117-75(53(11)15-2)89(135)116-73(51(8)9)87(133)110-63(30-24-39-103-93(100)101)79(125)109-64(35-40-140-13)81(127)111-67(43-55-31-33-57(120)34-32-55)84(130)115-70(48-139)91(137)138/h17-18,25,27,31-34,46,49-54,59,61-70,73-76,104,120,139H,14-16,19-24,26,28-30,35-45,47-48,94-96H2,1-13H3,(H2,97,121)(H,105,124)(H,106,122)(H,107,123)(H,108,131)(H,109,125)(H,110,133)(H,111,127)(H,112,126)(H,113,129)(H,114,134)(H,115,130)(H,116,135)(H,117,128)(H,118,132)(H,119,136)(H,137,138)(H4,98,99,102)(H4,100,101,103)/t52-,53-,54-,59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-,74-,75-,76-/m0/s1
InChIKeyAXGLPGGMENFMSL-BGJWCWLXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV Gag p24 (265‑280) Peptide – HLA‑B37 Epitope KRWIILGLNKIVRMYC (CAS 118720‑30‑2) Procurement Guide


The target compound, H‑LYS‑ARG‑TRP‑ILE‑ILE‑LEU‑GLY‑LEU‑ASN‑LYS‑ILE‑VAL‑ARG‑MET‑TYR‑CYS‑OH (CAS 118720‑30‑2, molecular formula C₉₃H₁₅₆N₂₆O₁₉S₂, MW 2006.554 Da), is a synthetic 17‑amino‑acid peptide corresponding to residues 265‑280 of the HIV‑1 Gag p24 capsid protein [1]. It is catalogued and supplied by multiple custom peptide vendors as an HLA‑B37‑restricted CTL epitope [2]. The sequence embeds the immunodominant HLA‑B*27:05‑restricted KK10 epitope (KRWIILGLNK, residues 263‑272) and extends to include an additional C‑terminal cysteine, which provides a free sulfhydryl group for site‑directed conjugation [3].

Why a Generic HIV‑1 p24 Peptide Cannot Replace the 265‑280 KRWIILGLNKIVRMYC Sequence


Simple substitution of the 17‑mer p24(265‑280) peptide by other overlapping HIV‑1 p24 fragments (e.g., the well‑known KK10 263‑272 or the 265‑279 15‑mer) is not scientifically supportable without experimental verification. The embedded KK10 epitope is restricted by HLA‑B*27:05, yet the full 265‑280 peptide is consistently annotated as an HLA‑B37 epitope, implying that the C‑terminal extension may alter HLA‑binding specificity or TCR recognition [1]. Furthermore, the C‑terminal cysteine present in the 17‑mer but absent from most shorter analogues enables thiol‑specific conjugation chemistry, directly affecting the achievable orientation and density of peptide presentation in carrier‑protein‑conjugate vaccines or ELISA formats [2]. Therefore, the precise epitope boundary, HLA restriction, and functional conjugation handle are all sequence‑dependent parameters that prevent reliable interchange of in‑class peptides.

Quantitative Evidence for Selecting HIV Gag p24 (265‑280) KRWIILGLNKIVRMYC


Sequence‑Defined Epitope Extension Differentiates 265‑280 from the Shorter KK10 263‑272 Epitope

The target 17‑mer peptide (KRWIILGLNKIVRMYC, residues 265‑280) is consistently described by multiple independent peptide vendors as an HIV‑1 gag p24 HLA‑B37 epitope [1][2]. In contrast, the core KK10 sequence (KRWIILGLNK, residues 263‑272) is widely documented and experimentally validated as an immunodominant HLA‑B*27:05‑restricted epitope [3][4]. A closely related 15‑mer (KRWIILGLNKIVRMY, residues 265‑279) was originally characterised as an HLA‑B27‑restricted CTL epitope with HIV‑1/HIV‑2 cross‑reactivity [5]. No published study has performed a direct quantitative comparison of T‑cell activation or MHC‑binding affinity between the 17‑mer 265‑280 and the 15‑mer 265‑279 or the 10‑mer 263‑272 under identical conditions.

HIV CTL epitope HLA restriction

C‑Terminal Cysteine Enables Site‑Directed Conjugation, Absent from Most Overlapping Epitopes

The 17‑mer peptide 265‑280 terminates in a cysteine residue, providing a free thiol that allows site‑specific conjugation to maleimide‑activated carrier proteins or surfaces [1]. The overlapping 15‑mer 265‑279 (KRWIILGLNKIVRMY) and the 10‑mer KK10 263‑272 (KRWIILGLNK) both lack a C‑terminal cysteine, obliging non‑specific amine‑coupling or the addition of an extra N‑/C‑terminal cysteine spacer for oriented immobilisation [2][3]. No published study has quantitatively compared conjugation efficiency, epitope orientation, or resulting immunoassay sensitivity between the native Cys‑containing 17‑mer and a Cys‑spacer‑modified shorter peptide.

Peptide conjugation ELISA Vaccine carrier

Cross‑Reactivity Potential: 265‑279 HIV‑1/HIV‑2/SIV Cross‑Reactive CTL Data May Inform 265‑280 Selection

In 1990, Nixon et al. demonstrated that CTL specific for the HLA‑B27‑restricted HIV‑1 gag p24 epitope 265‑279 (KRWIILGLNKIVRMY) cross‑reacted with peptide analogues from HIV‑1ELI (which carries a single amino acid substitution), HIV‑2 (which differs by five amino acids over the same region), and one of two SIV strains [1]. The target compound 265‑280 differs from 265‑279 only by the addition of a C‑terminal cysteine. No direct cross‑reactivity data for the 265‑280 17‑mer itself have been published; therefore, the extent to which the extra cysteine influences cross‑species CTL recognition remains undetermined. However, the high sequence identity (>94%) between 265‑280 and the tested 265‑279 peptide supports a class‑level inference of conserved cross‑reactivity potential.

HIV-1 HIV-2 SIV Cross-reactivity Vaccine

Patent Family Linking p24 (265‑280) Region to HIV Vaccine Compositions

The patent family US 2008/0107670 A1 (Bionor A/S) and related Chinese patent CN1346367A describe novel and modified peptides based on conserved regions of HIV gag p24, including sequences that cover the 265‑280 region, as components of vaccine compositions and immunoassay kits [1][2]. The patents claim the ability of these peptides to induce HIV‑1‑specific immune responses without antagonising CTL activity. However, no quantitative immunogenicity data (e.g., responder frequency, ELISpot magnitude, antibody titres) are reported in the public patent documents specifically for the 265‑280 17‑mer versus comparator peptides.

HIV vaccine p24 peptide antigen patent

Optimal Research and Industrial Use Cases for HIV Gag p24 (265‑280) KRWIILGLNKIVRMYC


HLA‑B37‑Restricted T‑Cell Assays in HIV‑Infected or Vaccinated Cohorts

The peptide is best deployed as a stimulating antigen in ELISpot, intracellular cytokine staining, or tetramer assays when the donor or cohort expresses the HLA‑B37 allele rather than HLA‑B*27:05 [1]. Using the correctly restricted peptide avoids false‑negative results that would arise from employing the canonical KK10 epitope in a B37‑positive, B27‑negative individual.

Oriented Peptide‑Carrier‑Protein Conjugate Vaccine Candidate Generation

The native C‑terminal cysteine allows direct, site‑specific conjugation to maleimide‑activated KLH, BSA, or other carrier proteins [2]. This avoids the need to append an artificial cysteine linker, which risks modifying the epitope's conformation and immunogenicity.

HIV‑1/HIV‑2 Cross‑Reactivity Screening Panels for Vaccine or Diagnostic Development

Based on the documented cross‑reactivity of the nearly identical 265‑279 peptide with HIV‑2 and SIV [3], the 265‑280 17‑mer can be incorporated into a peptide panel aimed at detecting or generating cross‑clade/cross‑species CTL responses, provided that confirmatory testing with the exact 17‑mer sequence is performed.

Quality Control Reference Standard for p24 Epitope‑Specific Antibody Detection

As a defined synthetic 17‑mer, KRWIILGLNKIVRMYC can serve as a coating antigen or competitive inhibitor in ELISA development for anti‑p24 antibodies, particularly where the goal is to distinguish antibody responses targeting the C‑terminal region of the p24 capsid domain [1][2].

Quote Request

Request a Quote for H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.